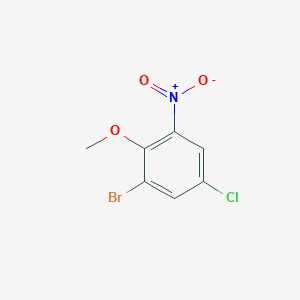
1-Bromo-5-chloro-2-methoxy-3-nitrobenzene
Overview
Description
1-Bromo-5-chloro-2-methoxy-3-nitrobenzene is a compound with the molecular weight of 266.48 . It is a benzene derivative, which means it has a six-carbon ring structure with alternating double bonds .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps. For instance, a common method for synthesizing benzene derivatives involves a Friedel Crafts acylation followed by a Clemmensen Reduction . Nitration, conversion from the nitro group to an amine, and bromination are also common steps in the synthesis of such compounds .Molecular Structure Analysis
The compound has a benzene ring as its core structure, with bromo, chloro, methoxy, and nitro substituents attached to it . The positions of these substituents on the benzene ring can be determined by the IUPAC nomenclature .Chemical Reactions Analysis
The compound, being a benzene derivative, can undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Scientific Research Applications
Organic Synthesis
“1-Bromo-5-chloro-2-methoxy-3-nitrobenzene” is used in organic synthesis . It can react with various compounds to form new substances, making it a valuable reagent in the field of organic chemistry .
Preparation of N-methyl-N-(2-nitro-phenyl)-anthranilic Acid
This compound can react with 2-methylamino-benzoic acid to produce N-methyl-N-(2-nitro-phenyl)-anthranilic acid . This reaction expands the range of substances that can be synthesized using “1-Bromo-5-chloro-2-methoxy-3-nitrobenzene”.
Preparation of 4-methoxy-2’-nitrodiphenyl Ether
“1-Bromo-5-chloro-2-methoxy-3-nitrobenzene” is also used in the preparation of 4-methoxy-2’-nitrodiphenyl ether . This compound has potential applications in various fields, including materials science and pharmaceuticals .
Preparation of 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene
Another application of “1-Bromo-5-chloro-2-methoxy-3-nitrobenzene” is in the synthesis of 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene . This compound could have potential applications in the development of new materials or drugs .
Ullmann Cross-Coupling Reaction
“1-Bromo-5-chloro-2-methoxy-3-nitrobenzene” undergoes palladium [0]-mediated Ullmann cross-coupling reaction with a range of β-halo-enals, -enones or -esters to afford the corresponding β-aryl derivatives . This reaction is a key step in the synthesis of many complex organic compounds .
Multistep Synthesis
This compound can be used in multistep synthesis processes . For example, it can undergo a nitration, followed by a conversion from the nitro group to an amine, and then a bromination . This makes “1-Bromo-5-chloro-2-methoxy-3-nitrobenzene” a versatile reagent in the synthesis of a wide range of organic compounds .
Mechanism of Action
Target of Action
It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents . These substituents can interact with various biological targets depending on the specific context.
Mode of Action
The mode of action of 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene involves several steps. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that the compound could potentially interact with biochemical pathways involving aromatic compounds.
properties
IUPAC Name |
1-bromo-5-chloro-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXLTJMCTVOQGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629463 | |
| Record name | 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-chloro-2-methoxy-3-nitrobenzene | |
CAS RN |
569688-62-6 | |
| Record name | 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



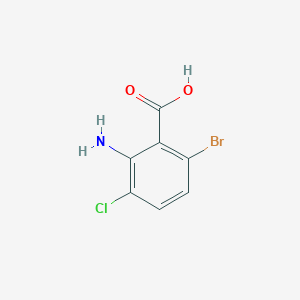
![5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide](/img/structure/B1289809.png)
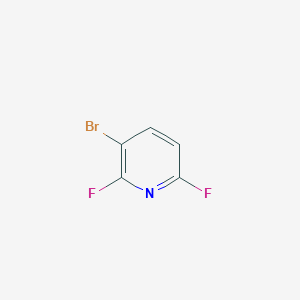
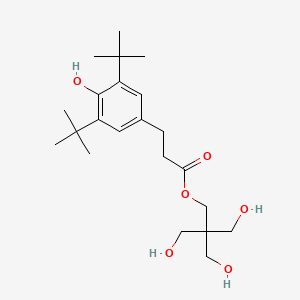


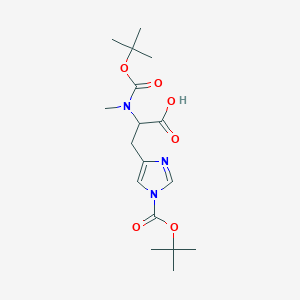



![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)
